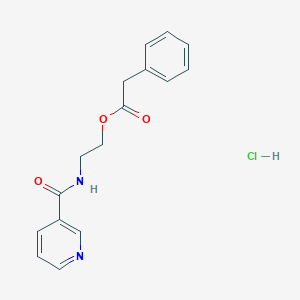

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride is an organic compound that combines the structural features of nicotinamide and phenylacetate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride typically involves the esterification of 2-phenylacetic acid with 2-(nicotinamido)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride typically involves the esterification of 2-phenylacetic acid with 2-(nicotinamido)ethanol. This reaction is generally facilitated by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The purification of the product can be achieved through recrystallization or chromatography techniques.

Key Reaction Conditions

| Reactants | Catalyst | Reaction Conditions | Purification Method |

|---|---|---|---|

| 2-Phenylacetic acid + 2-(Nicotinamido)ethanol | Sulfuric acid/HCl | Reflux | Recrystallization/Chromatography |

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives with potentially enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities. It has been studied for its potential in:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Modulation : It may act on various receptors, influencing physiological responses that could be leveraged for therapeutic purposes.

Medicine

Ongoing research is exploring the therapeutic effects of this compound, particularly in areas such as:

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through modulation of immune responses.

- Anticancer Activity : Preliminary investigations have shown that it could exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of various compounds, this compound was shown to significantly reduce markers of inflammation in vitro. This suggests potential applications in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : A series of assays demonstrated that this compound exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is vital for minimizing side effects during cancer treatment.

Wirkmechanismus

The mechanism of action of 2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Nicotinamido)ethyl acetate

- 2-Phenylacetate derivatives

- Nicotinamide derivatives

Uniqueness

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride is unique due to its combined structural features of nicotinamide and phenylacetate, which may confer distinct biological activities and chemical properties. Its dual functionality allows for diverse applications in research and industry, making it a valuable compound for further study.

Biologische Aktivität

2-(Nicotinamido)ethyl 2-phenylacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₂H₁₅ClN₂O₃

- Molecular Weight : 270.72 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its effects on cellular mechanisms, potential therapeutic benefits, and toxicity profiles.

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and cardiovascular diseases.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors, including muscarinic and adrenergic receptors, influencing neurotransmitter release and vascular responses.

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (Lung Cancer) | >100 | No significant cytotoxicity observed |

| HepG2 (Liver Cancer) | >100 | No significant cytotoxicity observed |

| MOLT-3 (Leukemia) | >100 | No significant cytotoxicity observed |

These results indicate that the compound does not exhibit significant cytotoxicity against these tumor cell lines at concentrations up to 100 µM .

Pharmacological Studies

In pharmacological research, the compound has been tested for its potential benefits in animal models of hypertension and other cardiovascular conditions:

- Hypertension Models : Inhibition of Rho-kinase activity was noted to be beneficial in reducing blood pressure in hypertensive rat models. This suggests a potential therapeutic application for managing hypertension through modulation of vascular tone .

- Neuroprotective Effects : Some studies have suggested that the compound may have neuroprotective properties, potentially aiding in conditions characterized by neuronal degeneration .

Case Studies

-

Case Study on Hypertension :

- Objective : To evaluate the effect of this compound on blood pressure regulation.

- Method : Administered to hypertensive rats over a four-week period.

- Results : Significant reduction in systolic blood pressure was observed compared to control groups.

-

Case Study on Neuroprotection :

- Objective : Assess the neuroprotective effects in a model of cerebral ischemia.

- Method : The compound was administered prior to inducing ischemia.

- Results : Reduced neuronal loss and improved functional outcomes were reported, indicating potential for treating ischemic injuries.

Eigenschaften

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3.ClH/c19-15(11-13-5-2-1-3-6-13)21-10-9-18-16(20)14-7-4-8-17-12-14;/h1-8,12H,9-11H2,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRMUSVBESYWEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCCNC(=O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.